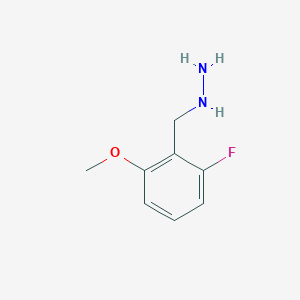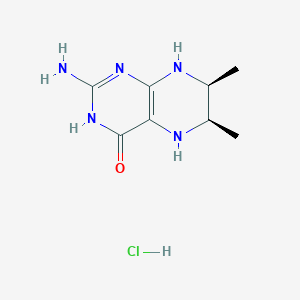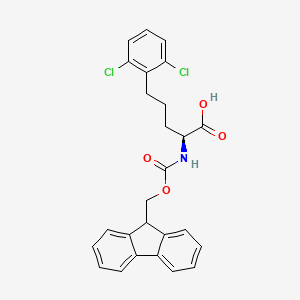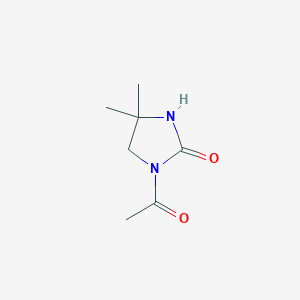
(2R,3S)-2-Aminobutane-1,3-diol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S)-2-Aminobutane-1,3-diol hydrochloride is a chiral compound with significant importance in various scientific fields. It is a derivative of butane and contains both amino and hydroxyl functional groups, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-Aminobutane-1,3-diol hydrochloride typically involves the cyclization of (2R,3S)-3-t-butyloxycarboryl amino-1-halogen-2-hydroxy-4-phenyl butane under the action of an alkali water solution in a nonpolar solvent . This method is efficient, with a high yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process includes steps such as cyclization, layering, and devitrification to obtain the final product .
化学反应分析
Types of Reactions
(2R,3S)-2-Aminobutane-1,3-diol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions include various substituted amines, alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
科学研究应用
(2R,3S)-2-Aminobutane-1,3-diol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals
作用机制
The mechanism of action of (2R,3S)-2-Aminobutane-1,3-diol hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, influencing their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .
相似化合物的比较
Similar Compounds
Similar compounds include other chiral amino alcohols and derivatives of butane, such as (2S,3R)-2-Aminobutane-1,3-diol and (2R,3R)-2-Aminobutane-1,3-diol.
Uniqueness
What sets (2R,3S)-2-Aminobutane-1,3-diol hydrochloride apart is its specific stereochemistry, which can lead to unique interactions with biological molecules and distinct chemical reactivity. This makes it particularly valuable in asymmetric synthesis and drug development .
属性
分子式 |
C4H12ClNO2 |
|---|---|
分子量 |
141.60 g/mol |
IUPAC 名称 |
(2R,3S)-2-aminobutane-1,3-diol;hydrochloride |
InChI |
InChI=1S/C4H11NO2.ClH/c1-3(7)4(5)2-6;/h3-4,6-7H,2,5H2,1H3;1H/t3-,4+;/m0./s1 |
InChI 键 |
REMZWDMWHINGKS-RFKZQXLXSA-N |
手性 SMILES |
C[C@@H]([C@@H](CO)N)O.Cl |
规范 SMILES |
CC(C(CO)N)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![N-Methyl-1-propyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12827632.png)





![7-Chloro-5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12827688.png)
![2-{[2-(3-Methylthiomorpholin-4-yl)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B12827691.png)
